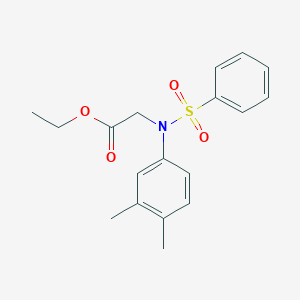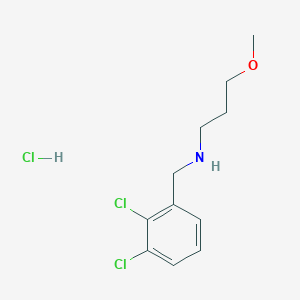![molecular formula C24H18FNO4 B4692107 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF-24 is a curcumin analog that has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide exerts its therapeutic effects through multiple mechanisms of action. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound has also been shown to inhibit the STAT3 pathway, which is involved in the development and progression of cancer. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve endothelial function.
Advantages and Limitations for Lab Experiments
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Furthermore, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the combination of this compound with other therapeutic agents should be investigated to enhance its therapeutic efficacy.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-oxidant properties by scavenging free radicals.
properties
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-2-29-16-13-11-15(12-14-16)22(27)23-21(18-8-4-6-10-20(18)30-23)26-24(28)17-7-3-5-9-19(17)25/h3-14H,2H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBJPHWPAVATHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B4692029.png)
![3-chloro-4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4692041.png)

![2-methyl-6-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B4692052.png)

![3-(4-chlorophenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4692065.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4692102.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate](/img/structure/B4692117.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4692132.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4692140.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4692142.png)
